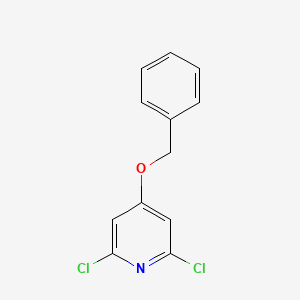

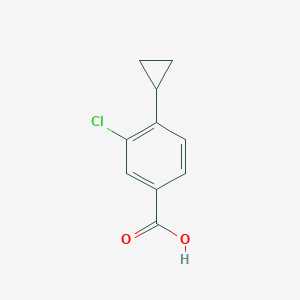

4-(Benzyloxy)-2,6-dichloropyridine

Descripción general

Descripción

Compounds like “4-(Benzyloxy)-2,6-dichloropyridine” belong to a class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, 4-(Benzyloxy)pyridine N-oxide has a molecular weight of 201.22 and a melting point of 178-179 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Enantioselective Hydroxylation

4-(Benzyloxy)-2,6-dichloropyridine has been utilized in the enantioselective hydroxylation of benzylic C–H bonds. A study by Zhang, Yu, Lai, and Che (1999) demonstrated that a D4-symmetric chiral dioxoruthenium(VI) porphyrin can effectively catalyze the enantioselective hydroxylation of benzylic C–H bonds, using 2,6-dichloropyridine N-oxide as a terminal oxidant. This process results in enantioenriched aryl alcohols with high enantiomeric excess (Rui Zhang et al., 1999).

Reactions with Nucleophiles

Julia, Suschitzky, Barnes, and Tomlin (1983) explored the reactions of 4-benzyloxy-3,5-dichloro-2,6-difluoro-pyridine with various nucleophiles. Their research highlighted the reactivity of this compound at the benzylic methylene group, leading to the formation of benzylammonium or triphenylphosphonium salts. This study opens avenues for the preparation of various benzyl derivatives (L. Julia et al., 1983).

Anti-Tubercular Activity

Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, and Nikalje (2018) investigated the use of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide in anti-tubercular applications. Their study synthesized novel derivatives and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The findings revealed promising activity with non-cytotoxic nature in human cancer cell lines, indicating potential as a lead in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).

Synthesis of Pyridines

In the field of pyridine synthesis, Dong, Kodama, Nomoto, Ueshima, and Ogawa (2019) demonstrated the use of 4,6-dihydroxysalicylic acid in the catalysis of the oxidative condensation reaction of benzylamines with acetophenones. This metal-free method afforded 2,4,6-trisubstituted pyridines and was applicable in the synthesis of G-quadruplex binding ligands, highlighting the versatility of this compound derivatives (Chun-ping Dong et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-(Benzyloxy)-2,6-dichloropyridine involves interactions with its targets that lead to changes in cellular processes. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Safety and Hazards

Direcciones Futuras

The future directions in the study of similar compounds could involve exploring their potential applications in various fields. For instance, the synthesis of all derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide was carried out by refluxing and ultrasonic irradiation methods for comparison of conventional and modern green chemistry tools using ultrasonication .

Análisis Bioquímico

Biochemical Properties

4-(Benzyloxy)-2,6-dichloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can influence the activity of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation . By modulating PPARα activity, this compound can impact cellular processes such as fatty acid oxidation and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of substrates . Additionally, this compound can interact with nuclear receptors such as PPARα, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where sustained exposure to the compound is necessary to observe its full impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the modulation of lipid metabolism and reduction of inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting molecules, thereby affecting the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to serum proteins, facilitating its transport through the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of this compound to specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

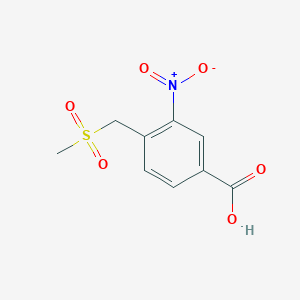

2,6-dichloro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFOHVNHOYXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)